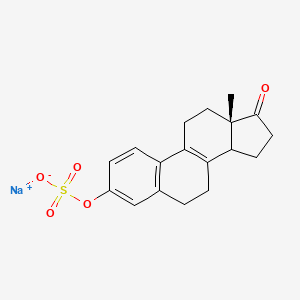

Delta8,9-Dehydroestrone sodium sulfate

Description

Nomenclature and Chemical Classification within Steroids

Delta-8,9-dehydroestrone sodium sulfate (B86663) is a water-soluble, sulfated ester form of the estrogen 8,9-dehydroestrone (B195169). nih.gov From a chemical standpoint, it is classified as a steroid, specifically an estrane (B1239764) derivative, characterized by a four-ring carbon skeleton. Its systematic name is 3-(Sulfooxy)-estra-1,3,5(10),8-tetraen-17-one sodium salt. nih.gov The "delta-8,9" designation indicates the presence of a double bond between the 8th and 9th carbon atoms in the steroid's B-ring. madbarn.com This structural feature is a key point of distinction from other related estrogens.

Interactive Data Table: Chemical Identifiers for Delta-8,9-Dehydroestrone Sodium Sulfate

| Identifier | Value |

| IUPAC Name | sodium;[(13S,14S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

| CAS Number | 61612-83-7 |

| Molecular Formula | C18H19NaO5S |

| Molecular Weight | 370.40 g/mol |

| Synonyms | Δ8,9-Dehydroestrone sodium sulfate, 8,9-Dehydroestrone sodium sulfate |

Contextual Significance as a Conjugated Estrogen Component

Delta-8,9-dehydroestrone sodium sulfate is a notable constituent of conjugated equine estrogens (CEEs), a complex mixture of steroidal compounds derived from the urine of pregnant mares. nih.gov Specifically, it is a minor component, accounting for approximately 3.5% of the total estrogen content in these formulations. wikipedia.org Despite its relatively low concentration, its presence is considered significant. The United States Pharmacopeia includes sodium Δ8,9-dehydroestrone sulfate in its monograph for conjugated estrogens, highlighting its importance in the chemical characterization of these products. nih.gov

Interactive Data Table: Key Estrogen Components in Conjugated Equine Estrogens

| Compound | Common Abbreviation | Approximate Proportion (%) |

| Estrone (B1671321) sulfate | 49.1–61.5 | |

| Equilin (B196234) sulfate | 22.4–30.5 | |

| 17α-Dihydroequilin sulfate | 13.5–19.5 | |

| 17α-Estradiol sulfate | 2.5–9.5 | |

| Delta-8,9-Dehydroestrone sulfate | DHES | 3.5–3.9 |

| Equilenin sulfate | 2.2–2.8 | |

| 17β-Dihydroequilin sulfate | 0.5–4.0 | |

| 17β-Estradiol sulfate | 0.56–0.9 |

Data sourced from Wikipedia's compilation of research on conjugated estrogens. wikipedia.org

Historical Perspectives on Discovery and Initial Characterization

The formal description of 8,9-dehydroestrone in the scientific literature occurred in 1997. wikipedia.org Subsequent research further elucidated its properties and presence in conjugated equine estrogen preparations. A pivotal study by Bhavnani, Cecutti, and Dey was instrumental in this early characterization. nih.gov Their work, published in 1998, investigated the biological effects of delta-8-estrone sulfate in postmenopausal women, noting it as a novel estrogen component of Premarin. nih.gov This research provided foundational knowledge on its estrogenic effects. nih.gov

Earlier, in November 1994, Wyeth Ayerst, the original manufacturer of Premarin, had identified delta-8,9-dehydroestrone sulfate as a critical component of their product. This discovery was part of a broader effort to more fully characterize the complex mixture of estrogens in Premarin.

Properties

Molecular Formula |

C18H19NaO5S |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

sodium;[(13S)-13-methyl-17-oxo-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16?,18-;/m0./s1 |

InChI Key |

LLUMKBPKZHXWDL-IXKLIVBYSA-M |

Isomeric SMILES |

C[C@]12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes for Delta-8,9-Dehydroestrone Precursors

The synthesis of the steroidal precursor, Delta-8,9-Dehydroestrone, can be approached through various chemical strategies, primarily involving the modification of existing steroid skeletons or through total synthesis methodologies.

Isomerization Pathways from Related Steroids

One notable pathway to a dehydroestrone structure involves the acid-catalyzed isomerization of related equine estrogens, such as equilin (B196234). While direct isomerization of equilin (with a Δ⁷ double bond) to Delta-8,9-Dehydroestrone is not the primary route, the manipulation of double bond positions within the steroid's B-ring is a key strategy. For instance, processes have been developed for the isomerization of equilin, which can lead to the formation of various dehydroestrone isomers. These reactions are typically carried out in the presence of strong acids, which facilitate the migration of the double bond. The specific conditions, including the choice of acid and solvent, are critical in directing the isomerization towards the desired product.

Another relevant precursor is 9(11)-dehydroestrone. A multi-step synthesis for 9(11)-dehydroestrone 3-methyl ether has been patented, which could then potentially be isomerized to the Delta-8,9-dehydroestrone system. This patented process involves several stages, starting from simpler aromatic compounds and building the steroid framework. The final step in this patented route is the dehydration of a 9-alpha-hydroxyestrone intermediate to yield the 9(11)-dehydroestrone derivative. Further investigation into the controlled isomerization of this Δ⁹(¹¹) double bond to the Δ⁸(⁹) position would be a crucial step in this synthetic approach.

Stereoselective Synthesis Considerations

The stereochemistry of the steroid nucleus is paramount to its biological activity. Therefore, stereoselective synthesis is a critical consideration in the preparation of Delta-8,9-Dehydroestrone precursors. In the context of total synthesis, controlling the spatial arrangement of atoms at the various chiral centers of the steroid is a significant challenge. Methodologies for the stereoselective synthesis of steroids often employ chiral auxiliaries, asymmetric catalysts, or intramolecular reactions that proceed with a high degree of stereocontrol. While specific stereoselective total syntheses for Delta-8,9-Dehydroestrone are not extensively detailed in readily available literature, the principles of stereoselective steroid synthesis would be applicable. This includes carefully planned cyclization reactions to form the B, C, and D rings with the correct trans-fusion between the rings.

Sulfation Chemistry and Conjugate Formation

The conversion of Delta-8,9-Dehydroestrone to its sodium sulfate (B86663) salt involves the esterification of the phenolic hydroxyl group at the C3 position.

Mechanism of Sulfate Esterification

The chemical sulfation of the phenolic hydroxyl group of Delta-8,9-Dehydroestrone typically proceeds via the reaction with a sulfating agent. A common and effective method for the sulfation of steroids involves the use of sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex (SO₃·py) or sulfur trioxide-trimethylamine complex (SO₃·TMA).

The mechanism involves the electrophilic attack of the sulfur trioxide on the oxygen atom of the phenolic hydroxyl group. The lone pair of electrons on the oxygen atom attacks the electron-deficient sulfur atom of the SO₃ molecule. Pyridine or trimethylamine (B31210) in the complex acts as a carrier for the sulfur trioxide and helps to moderate its reactivity, preventing unwanted side reactions. This initial reaction forms a pyridinium (B92312) or trimethylammonium sulfonate intermediate. Subsequent workup, typically involving the addition of a sodium salt, leads to the formation of the final Delta-8,9-Dehydroestrone sodium sulfate.

Optimization of Reaction Conditions for Sodium Sulfate Formation

The efficiency of the sulfation reaction is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of sulfating agent, solvent, temperature, and reaction time.

| Parameter | Considerations for Optimization |

| Sulfating Agent | Sulfur trioxide-pyridine and sulfur trioxide-trimethylamine are commonly used. The choice may depend on the specific reactivity of the steroid and desired selectivity. |

| Solvent | Aprotic solvents such as pyridine, dimethylformamide (DMF), or dichloromethane (B109758) are often employed to prevent reaction with the solvent. |

| Temperature | Reactions are typically carried out at controlled temperatures, often at or below room temperature, to minimize side reactions and degradation of the steroid. |

| Stoichiometry | The molar ratio of the steroid to the sulfating agent is a critical factor to ensure complete sulfation while avoiding excess reagent that could complicate purification. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing yield. |

A patented process describes the sulfation of a mixture of estrogens, including Δ⁸,⁹-dehydroestrone, using a sulfur trioxide complex in an apolar, aprotic solvent like tetrahydrofuran (B95107) (THF). This process also highlights the addition of a stabilizing agent, such as tris(hydroxymethyl)aminomethane (TRIS), during the reaction or workup.

Strategies for Chemical Purity and Yield Enhancement

Several strategies can be employed throughout the synthetic and purification process to enhance purity and yield. In multi-step syntheses, optimizing each individual step is crucial. This includes careful selection of reagents, catalysts, and reaction conditions to minimize the formation of byproducts. Process improvements in steroid synthesis often focus on reducing the number of steps, using more efficient and selective reactions, and developing robust purification methods.

Production of Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of Delta8,9-Dehydroestrone is crucial for investigating its metabolic pathways, biological activities, and potential toxicological properties. Research efforts have primarily focused on preparing metabolites and other related compounds to understand their formation and reactivity in biological systems.

A significant area of research has been the synthesis of catechol metabolites of 8,9-dehydroestrone (B195169), specifically 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone. nih.gov These compounds are potential metabolic products formed in vivo and are of interest due to the known biological activity of other catechol estrogens. nih.govwikipedia.org

The synthesis of these hydroxylated derivatives allows for detailed studies of their subsequent metabolic fate. For instance, both 2-hydroxy-8,9-dehydroestrone and 4-hydroxy-8,9-dehydroestrone can be oxidized to form reactive o-quinones. nih.gov These quinones have been shown to react with glutathione (B108866) (GSH) to form mono- and di-GSH conjugates, providing insight into potential detoxification pathways. nih.gov The preparation of these conjugates is essential for their use as analytical standards in metabolic studies. acs.org

Interestingly, under physiological conditions, 2-hydroxy-8,9-dehydroestrone can isomerize to the more stable 2-hydroxyequilenin (B1257336) catechol, whereas 4-hydroxy-8,9-dehydroestrone remains stable. nih.gov The availability of these synthesized compounds has enabled researchers to conduct preliminary toxicity studies. For example, in human breast tumor S-30 cell lines, the catechol metabolites of 8,9-dehydroestrone were found to be significantly less toxic than 4-hydroxyequilenin, a metabolite of equilin. nih.gov

The enzymatic conversion of 8,9-dehydroestrone to its hydroxylated metabolites has also been investigated using rat liver microsomes. These studies have shown that, similar to endogenous estrogens, the 2-hydroxylated metabolite is formed in greater amounts than the 4-hydroxylated version, with a reported ratio of 6:1. nih.gov

While the focus has been on catechol metabolites, the general principles of steroid chemistry allow for the synthesis of a wide array of other derivatives for research purposes. For example, methodologies for introducing a double bond at the Δ⁹(¹¹) position in the estrone (B1671321) series have been developed, which could be adapted for the synthesis of related dehydroestrone analogues. google.com Such synthetic routes often involve dehydrogenation using quinones like chloranil (B122849) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. google.com

The table below summarizes the key derivatives of Delta8,9-Dehydroestrone that have been synthesized for research applications and their primary area of investigation.

| Derivative Name | Structural Modification | Research Application |

| 2-Hydroxy-8,9-dehydroestrone | Hydroxylation at C-2 | Study of metabolic pathways, formation of o-quinones, and toxicity assessment. nih.gov |

| 4-Hydroxy-8,9-dehydroestrone | Hydroxylation at C-4 | Investigation of metabolic pathways, formation of o-quinones, and comparative toxicity studies. nih.gov |

| 2-Hydroxy-8,9-dehydroestrone o-quinone | Oxidation of 2-hydroxy derivative | Study of reactive metabolite formation and detoxification pathways. nih.gov |

| 4-Hydroxy-8,9-dehydroestrone o-quinone | Oxidation of 4-hydroxy derivative | Investigation of reactive metabolite formation and detoxification pathways. nih.gov |

| Glutathione Conjugates | Conjugation with GSH | Elucidation of detoxification mechanisms of reactive quinone metabolites. nih.gov |

| 8,9-Dehydro-17β-estradiol | Reduction of 17-keto group | Study of active metabolites and their estrogenic activity. wikipedia.orgwikipedia.org |

Metabolic and Biochemical Transformation Pathways

In Vivo Biotransformation and Active Metabolite Formation

Upon administration, Delta8,9-Dehydroestrone sodium sulfate (B86663), a conjugated estrogen, undergoes significant biotransformation to yield active metabolites. This process is essential for its estrogenic effects, as the sulfated form is biologically inactive.

A primary metabolic pathway for Delta8,9-Dehydroestrone is its conversion to the more potent 17β-reduced form, 17β-Delta8,9-Dehydroestradiol. nih.govwikipedia.org This reduction is catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgwikipedia.org These enzymes are widely distributed in the body and are responsible for the interconversion of 17-keto steroids and 17β-hydroxy steroids. wikipedia.org The conversion of Delta8,9-Dehydroestrone to 17β-Delta8,9-Dehydroestradiol is analogous to the conversion of estrone (B1671321) to the more biologically active estradiol (B170435). wikipedia.orgwikipedia.org

The various isoforms of 17β-HSD exhibit different substrate specificities and catalytic preferences (reduction or oxidation). wikipedia.org For instance, 17β-HSD type 1 is known to favor the reduction of estrone to estradiol and is considered a key enzyme in providing active estrogens in target tissues. wikipedia.org While specific kinetic data for the reduction of Delta8,9-Dehydroestrone by different 17β-HSD isoforms are not extensively detailed in the literature, the significant in vivo formation of 17β-Delta8,9-Dehydroestradiol indicates that it is a major metabolic route. nih.gov

Table 1: Key Enzymes in the Biotransformation of Delta8,9-Dehydroestrone

| Enzyme | Reaction Catalyzed | Significance |

|---|---|---|

| 17β-hydroxysteroid dehydrogenases (17β-HSDs) | Reduction of Delta8,9-Dehydroestrone to 17β-Delta8,9-Dehydroestradiol | Formation of a more potent, active estrogen metabolite. |

| Steroid Sulfatase (STS) | Hydrolysis of Delta8,9-Dehydroestrone sodium sulfate to Delta8,9-Dehydroestrone | Deconjugation to the unconjugated, absorbable form. |

| UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) | Conjugation of Delta8,9-Dehydroestrone and its metabolites | Facilitates excretion and participates in enterohepatic recirculation. researchgate.net |

The metabolic interconversions of Delta8,9-Dehydroestrone share similarities with both human estrogens (like estrone) and other equine estrogens (like equilin). The reduction of the 17-keto group is a common pathway for all these compounds, leading to the formation of their more potent 17β-hydroxy counterparts. nih.gov However, the extent of this activation can be significantly higher for some ring B unsaturated estrogens compared to their saturated counterparts. ebm-journal.org

In postmenopausal women, the 17-keto derivatives of equine estrogens are readily metabolized to their 17β-reduced products. nih.gov The clearance rate of these 17β-reduced metabolites is slower than that of the corresponding 17-keto forms, which may contribute to their sustained biological activity. ebm-journal.org

Another important metabolic pathway for estrogens is hydroxylation. For instance, equilin (B196234) is metabolized to 2-hydroxy and 4-hydroxy equilin, with a predominance of the 2-hydroxy metabolite. nih.gov While specific studies on the hydroxylation of Delta8,9-Dehydroestrone are limited, it is expected to undergo similar transformations.

Enzymatic Hydrolysis and Deconjugation Mechanisms

Delta8,9-Dehydroestrone is administered in its sulfated form, which is a pro-drug. The removal of the sulfate group, a process known as deconjugation or hydrolysis, is a critical step for its biological activity.

The hydrolysis of estrogen sulfates, including this compound, is catalyzed by the enzyme steroid sulfatase (STS). oup.comwikipedia.org This enzyme is found in various tissues and plays a pivotal role in regulating the levels of active steroid hormones. oup.comresearchgate.net Following oral administration, a portion of the conjugated estrogen can be absorbed directly, while another portion is hydrolyzed by STS in the gastrointestinal tract, allowing the unconjugated estrogen to be readily absorbed. nih.govebm-journal.org

Once absorbed, the unconjugated estrogens can be re-sulfated in the liver and secreted into the bile. In the intestines, gut microbiota possessing sulfatase activity can once again hydrolyze the estrogen sulfates, allowing for their reabsorption into the bloodstream. This process, known as enterohepatic recirculation, effectively prolongs the half-life and bioavailability of the estrogens. wikipedia.orgresearchgate.net

While the general role of steroid sulfatase in the deconjugation of estrogen sulfates is well-established, specific kinetic parameters for the hydrolysis of this compound are not extensively documented. Steroid sulfatase is known to hydrolyze various aryl and alkyl steroid sulfates, including estrone sulfate and dehydroepiandrosterone (B1670201) sulfate (DHEAS). portlandpress.com The efficiency of hydrolysis can vary depending on the specific estrogen sulfate. The hepatic expression of steroid sulfatase is a critical determinant of the estrogenic activities of conjugated equine estrogens. nih.gov

Conjugation and Reconjugation Processes

Following their metabolic transformations and exertion of biological effects, Delta8,9-Dehydroestrone and its metabolites are subject to conjugation reactions, which facilitate their elimination from the body. These processes primarily involve sulfation and glucuronidation.

The primary enzymes responsible for these conjugation reactions are sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov These enzymes are abundant in the liver and other tissues and catalyze the transfer of a sulfate or glucuronic acid moiety to the estrogen molecule. researchgate.netnih.gov After administration of radiolabeled Delta8,9-estrone, both sulfate and glucuronide conjugates of Delta8,9-estrone and its major metabolite, 17β-Delta8,9-estradiol, have been identified in plasma. nih.gov

Table 2: Comparison of Metabolic Pathways for Different Estrogens

| Metabolic Pathway | Delta8,9-Dehydroestrone | Estrone | Equilin |

|---|---|---|---|

| 17β-Reduction | Forms 17β-Delta8,9-Dehydroestradiol | Forms Estradiol | Forms 17β-Dihydroequilin |

| Hydroxylation | Expected to form 2- and 4-hydroxy metabolites | Forms 2- and 4-hydroxyestrone | Forms 2- and 4-hydroxyequilin (2-OH predominant) nih.gov |

| Deconjugation (from sulfate) | Catalyzed by Steroid Sulfatase | Catalyzed by Steroid Sulfatase | Catalyzed by Steroid Sulfatase |

| Conjugation | Sulfation and Glucuronidation | Sulfation and Glucuronidation | Sulfation and Glucuronidation |

Hepatic Conjugation Pathways (e.g., Glucuronidation, Sulfation)

The liver is the principal site for the metabolism of estrogens, including Delta-8,9-dehydroestrone and its metabolites. Hepatic conjugation is a key detoxification process that renders the compounds more water-soluble, facilitating their excretion. The primary conjugation pathways for estrogens are sulfation and glucuronidation.

Sulfation: While Delta-8,9-dehydroestrone is administered in its sulfated form, it can undergo desulfation and subsequent re-sulfation in the liver. Estrogen sulfotransferases (SULTs) are responsible for transferring a sulfonate group to the estrogen molecule. In human liver, the thermostable (TS) form of phenol (B47542) sulfotransferase (PST) and dehydroepiandrosterone sulfotransferase (DHEA-ST) are key enzymes in the sulfation of estrogens. nih.gov Specifically, DHEA-ST is the major enzyme for the sulfation of estrone, a structurally similar compound. nih.gov After its conversion to 8,9-dehydro-17β-estradiol, this metabolite can also be a substrate for sulfation. iiab.me

Glucuronidation: This process involves the transfer of glucuronic acid to the estrogen molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the glucuronidation of estrogens. For instance, UGT1A1 is primarily responsible for the 3-glucuronidation of estradiol, while UGT2B7 catalyzes 17-glucuronidation. oup.comnih.gov It is plausible that Delta-8,9-dehydroestrone and its 17β-reduced metabolite undergo glucuronidation at the C3 and C17 positions, similar to endogenous estrogens.

The following table summarizes the key enzymes involved in the hepatic conjugation of estrogens, which are likely involved in the metabolism of Delta-8,9-dehydroestrone and its metabolites.

| Conjugation Pathway | Key Enzymes (Human Liver) | Potential Substrates (Metabolites of Delta-8,9-Dehydroestrone) |

| Sulfation | Phenol Sulfotransferase (TS-PST), Dehydroepiandrosterone Sulfotransferase (DHEA-ST) | 8,9-dehydroestrone (B195169), 8,9-dehydro-17β-estradiol |

| Glucuronidation | UDP-glucuronosyltransferase 1A1 (UGT1A1), UDP-glucuronosyltransferase 2B7 (UGT2B7) | 8,9-dehydroestrone, 8,9-dehydro-17β-estradiol |

Intestinal Reconjugation Dynamics

The intestines also play a significant role in the metabolism of estrogens through the process of enterohepatic circulation. After hepatic conjugation, the glucuronide and sulfate conjugates of estrogens can be excreted into the bile and then enter the intestinal tract. nih.gov Within the intestines, bacterial enzymes, such as β-glucuronidases and sulfatases, can hydrolyze these conjugates, releasing the unconjugated, biologically active estrogens. nih.gov

Analytical Chemistry and Characterization Techniques

Advanced Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of Delta-8,9-Dehydroestrone sodium sulfate (B86663), enabling its separation from a complex mixture of related estrogenic compounds. The choice of chromatographic conditions, particularly the stationary phase, is paramount for achieving the necessary resolution, especially for isomeric compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of estrogen sulfates. When coupled with a suitable detector, such as UV or a mass spectrometer, HPLC methods can provide robust and reproducible quantification. For complex mixtures like conjugated estrogens, gradient elution is typically employed to achieve adequate separation of the various components.

A common challenge in the HPLC analysis of Delta-8,9-Dehydroestrone sodium sulfate is its co-elution with its isomer, equilin (B196234) sulfate, on conventional reversed-phase columns, such as C18. nih.govmadbarn.com Despite various mobile phase modifications, these geometric isomers often fail to resolve on standard alkyl-bonded silica (B1680970) phases. nih.govmadbarn.com

| Parameter | Typical Conditions for Estrogen Sulfate Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Ammonium acetate buffer B: Acetonitrile (B52724) |

| Gradient | Optimized gradient from low to high organic phase |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 30-40 °C |

| Detection | UV (220-280 nm) or Mass Spectrometry |

This table represents typical starting conditions for the analysis of estrogen sulfates; however, these conditions are generally insufficient for the resolution of Delta-8,9-Dehydroestrone sodium sulfate and equilin sulfate.

Ultra-High Performance Liquid Chromatography (UHPLC) for Isomeric Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher efficiency, better resolution, and faster analysis times, owing to the use of sub-2 µm particle size columns. These features are particularly beneficial for resolving closely related isomers.

In the context of Delta-8,9-Dehydroestrone sodium sulfate, UHPLC methods have been developed to improve its separation from equilin sulfate. While standard C18 phases still present challenges, other stationary phase chemistries have shown more promise. A study by Levy et al. (2015) optimized a UHPLC method for conjugated estrogens, achieving a resolution of 1.8 between Delta-8,9-Dehydroestrone sulfate and equilin sulfate using a BEH C18 column. nih.gov This demonstrates that with careful optimization of UHPLC conditions, partial to good separation can be achieved even on more conventional phases.

| Parameter | UHPLC Conditions for Isomeric Estrogen Separation |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile nih.gov |

| Gradient | Optimized for isomeric resolution nih.gov |

| Flow Rate | 0.35 mL/min nih.gov |

| Temperature | 40 °C nih.gov |

| Detection | High-Resolution Mass Spectrometry nih.gov |

This table is based on the method developed by Levy et al. for the analysis of conjugated estrogens, which included the separation of Delta-8,9-Dehydroestrone sodium sulfate and equilin sulfate. nih.gov

Application of Porous Graphitic Carbon and Zirconia Stationary Phases

The most significant breakthrough in the separation of Delta-8,9-Dehydroestrone sodium sulfate and equilin sulfate has come from the use of alternative stationary phases, namely porous graphitic carbon (PGC) and carbon-coated zirconia. nih.govmadbarn.com These materials offer unique retention mechanisms compared to silica-based reversed-phase columns, enabling the resolution of these challenging geometric isomers.

A seminal study by Reepmeyer et al. (2005) demonstrated that while C18 columns failed to resolve the two isomers, baseline separation was readily achieved on both PGC (commercially known as Hypercarb) and graphitic carbon-coated zirconia (Zr-CARB) phases. nih.govmadbarn.com The resolution on Zr-CARB routinely exceeded 3, while the PGC column provided an exceptionally high resolution of up to 19. nih.govmadbarn.com This remarkable separation is attributed to the unique electronic interactions between the planar steroid structures and the flat, polarizable surface of the graphitic carbon.

| Stationary Phase | Reported Resolution (Delta-8,9-Dehydroestrone sulfate vs. Equilin sulfate) |

| C18 Silica | No resolution nih.govmadbarn.com |

| Phenyl-bonded Silica | Partial separation (Resolution ~1.5) nih.govmadbarn.com |

| Carbon-coated Zirconia (Zr-CARB) | Baseline separation (Resolution > 3) nih.govmadbarn.com |

| Porous Graphitic Carbon (PGC) | Baseline separation (Resolution up to 19) nih.govmadbarn.com |

This table summarizes the findings of Reepmeyer et al. (2005) on the separation of Delta-8,9-Dehydroestrone sodium sulfate and its isomer. nih.govmadbarn.com

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the analysis of Delta-8,9-Dehydroestrone sodium sulfate, providing molecular weight confirmation and structural information. When coupled with liquid chromatography (LC-MS), it allows for the confident identification of this compound in complex mixtures.

LC-MS for Identification in Complex Steroid Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is the definitive technique for the identification of Delta-8,9-Dehydroestrone sodium sulfate in complex matrices such as conjugated estrogen drug products. nih.gov The mass spectrometer provides high selectivity and sensitivity, allowing for the detection of the deprotonated molecule [M-H]⁻ in negative ion mode, which is characteristic of sulfated steroids. The accurate mass measurement capabilities of high-resolution mass spectrometers (HRMS), such as Q-Exactive instruments, further enhance the confidence in identification. nih.gov The molecular formula for the free acid form of Delta-8,9-Dehydroestrone sulfate is C18H18O5S, with a monoisotopic mass of 346.0875 u. The deprotonated ion [M-H]⁻ would therefore have an m/z of 347.0959. nih.gov

Tandem Mass Spectrometry for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of Delta-8,9-Dehydroestrone sodium sulfate. This technique involves the isolation of the precursor ion (the deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For sulfated estrogens, a characteristic fragmentation pathway involves the loss of the sulfate group (SO3, 80 Da) or the entire sulfonic acid moiety (HSO4⁻, 97 Da). researchgate.net The fragmentation of the steroid backbone then provides further structural information. While specific fragmentation data for Delta-8,9-Dehydroestrone sodium sulfate is not extensively detailed in the literature, studies on similar estrogen sulfates show common fragmentation patterns. researchgate.netnih.gov The cleavage of the D and C rings of the steroid nucleus often leads to the formation of stable, conjugated structures. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

| 347.1 | 267.1 | Loss of SO3 (sulfur trioxide) |

| 347.1 | 183.1 | Characteristic fragment from steroid ring cleavage nih.gov |

| 347.1 | 169.1 | Characteristic fragment from steroid ring cleavage nih.gov |

| 347.1 | 145.1 | Characteristic fragment from steroid ring cleavage nih.gov |

This table presents plausible fragmentation patterns for Delta-8,9-Dehydroestrone sodium sulfate based on general knowledge of estrogen sulfate fragmentation.

Spectroscopic Methods in Molecular Characterization

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of Delta-8,9-dehydroestrone sodium sulfate and for confirming its identity.

The UV-Vis spectrum of Delta-8,9-dehydroestrone sodium sulfate is determined by its chromophoric system, which consists of the aromatic A-ring and the additional double bond in the B-ring. This extended conjugation, in comparison to estrogens with a saturated B-ring, is expected to influence the position and intensity of the absorption maxima (λmax). While specific λmax values for Delta-8,9-dehydroestrone sodium sulfate are not extensively reported in readily available literature, estrogens, in general, are known to absorb UV radiation, which allows for their detection in HPLC analysis. The phenolic A-ring common to estrogens typically results in absorption maxima in the UV region. The introduction of the C8-C9 double bond in the B-ring would likely lead to a bathochromic shift (a shift to longer wavelengths) compared to its saturated counterparts.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the A-ring. The presence of the double bond at the 8,9-position would introduce olefinic proton signals, which would be absent in the spectrum of equilin. The chemical shifts of the protons on the B, C, and D rings would also be influenced by the location of this double bond, providing a unique fingerprint for the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton. Key diagnostic signals would include those for the aromatic carbons of the A-ring, the olefinic carbons at positions 8 and 9, and the carbonyl carbon at position 17. The chemical shifts of these carbons, when compared to those of equilin sulfate and other related estrogens, would allow for unambiguous structural confirmation. The presence of the sulfate group at the 3-position would cause a downfield shift for the C3 carbon and would also influence the chemical shifts of the adjacent aromatic carbons.

The following table provides a hypothetical comparison of expected key ¹³C NMR chemical shifts for Delta-8,9-dehydroestrone and its isomer, equilin, based on general principles of NMR spectroscopy.

Table 2: Hypothetical Key ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Delta-8,9-Dehydroestrone | Equilin | Key Differentiating Feature |

|---|---|---|---|

| C-8 | Olefinic | Aliphatic | Presence of a downfield olefinic signal |

| C-9 | Olefinic | Aliphatic | Presence of a downfield olefinic signal |

| C-7 | Aliphatic | Olefinic | Absence of a downfield olefinic signal |

| C-17 | Carbonyl | Carbonyl | Similar chemical shift |

Electrophoretic Separation Techniques

Electrophoretic methods offer an alternative approach to the separation of charged molecules like Delta-8,9-dehydroestrone sodium sulfate, based on their differential migration in an electric field.

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of charged species such as estrogen sulfates. In CZE, analytes are separated based on their charge-to-mass ratio. As Delta-8,9-dehydroestrone sodium sulfate possesses a negatively charged sulfate group, it will migrate towards the anode. The separation of various estrogen sulfates can be achieved by optimizing parameters such as buffer pH, concentration, and the use of additives. The high resolving power of CE allows for the separation of closely related compounds, making it a valuable tool for the analysis of complex mixtures of conjugated estrogens.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can enhance the separation of both neutral and charged analytes. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, leading to the formation of micelles. The separation is based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase).

For estrogen sulfates, MEKC offers an additional separation mechanism beyond just the charge-to-mass ratio. The hydrophobic steroid backbone of Delta-8,9-dehydroestrone can interact with the hydrophobic interior of the micelles. By carefully selecting the surfactant (e.g., sodium dodecyl sulfate) and optimizing the buffer conditions (e.g., pH, organic modifiers), the resolution between different estrogen sulfates, including structural isomers, can be significantly improved. Modifiers such as organic solvents or cyclodextrins can be added to the buffer to further enhance separation efficiency.

Method Development and Validation in Pharmaceutical Analysis

The development and validation of analytical methods for Delta-8,9-Dehydroestrone sodium sulfate are essential to ensure the identity, purity, and strength of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant techniques employed for this purpose.

A significant challenge in the analysis of Delta-8,9-Dehydroestrone sodium sulfate is its separation from the isomeric compound equilin sulfate, which differs only in the position of a double bond in the steroid B-ring. Standard C18 reversed-phase HPLC columns often fail to resolve these two isomers. nih.gov Consequently, method development has focused on alternative stationary phases. Partial separation has been achieved on phenyl-bonded silica phases, while baseline separation is more readily accomplished using carbonaceous phases such as graphitic carbon-coated zirconia and porous graphitic carbon. nih.gov

A study detailing the analysis of conjugated estrogens, including Delta-8,9-Dehydroestrone sodium sulfate, utilized a UHPLC-MS method. nih.gov The method was optimized using four different UHPLC column stationary phases to achieve adequate resolution of the critical isomer pair, Delta-8,9-Dehydroestrone sodium sulfate and equilin sulfate. nih.gov

Validation of such analytical methods is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. pharmaguideline.com While a complete validation report specifically for a Delta-8,9-Dehydroestrone sodium sulfate method is not publicly available, the typical acceptance criteria for a validated HPLC method for pharmaceutical analysis are presented in the table below.

Table 1: Typical Validation Parameters for an HPLC Method in Pharmaceutical Analysis

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% to 102.0% |

| Precision (% RSD) | Repeatability (Intra-assay): ≤ 2.0% Intermediate Precision (Inter-assay): ≤ 2.0% | | Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | | Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | | Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., pH, flow rate, column temperature). |

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of Delta-8,9-Dehydroestrone sodium sulfate in pharmaceutical preparations. Reference standards are highly purified compounds used as a benchmark for identity and purity.

The development of a reference standard for Delta-8,9-Dehydroestrone sodium sulfate involves chemical synthesis to produce the compound at a high purity level. The synthesized compound then undergoes a rigorous characterization process to confirm its identity and establish its purity. This characterization typically includes:

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Infrared (IR) Spectroscopy: To identify functional groups.

Chromatographic Purity: Assessed by HPLC or UHPLC to determine the presence of any impurities.

Water Content: Determined by Karl Fischer titration.

Residual Solvents: Measured by gas chromatography (GC).

Commercial suppliers of chemical reference standards offer Delta-8,9-Dehydroestrone sodium sulfate, often accompanied by a Certificate of Analysis that details the characterization data. synzeal.comnih.gov For regulatory submissions, a comprehensive characterization report is required to establish the suitability of the reference standard.

In the quality control of pharmaceutical products containing conjugated estrogens, the analysis of Delta-8,9-Dehydroestrone sodium sulfate is a critical component. Its presence and concentration, along with other specified estrogen conjugates, must be within established limits to ensure the product's quality and consistency.

The United States Pharmacopeia (USP) monograph for conjugated estrogens lists Delta-8,9-Dehydroestrone sodium sulfate as one of the ten mandatory components to be quantified. nih.gov This underscores its importance in the quality control of these complex drug products.

A study analyzing multiple lots of a commercial conjugated estrogen product demonstrated the consistent presence of Delta-8,9-Dehydroestrone sodium sulfate. nih.gov The relative peak area of this compound, along with other major components, was found to be tightly controlled across different manufacturing batches, indicating a consistent manufacturing process. nih.gov The table below illustrates hypothetical batch analysis data for key steroid conjugates in a pharmaceutical product, highlighting the role of such analysis in quality control.

Table 2: Hypothetical Batch Analysis of Key Steroid Conjugates

| Steroid Conjugate | Batch 1 (% of Total Estrogens) | Batch 2 (% of Total Estrogens) | Batch 3 (% of Total Estrogens) | Specification (% of Total Estrogens) |

|---|---|---|---|---|

| Estrone (B1671321) sodium sulfate | 52.5 | 53.1 | 52.8 | 50.0 - 60.0 |

| Equilin sodium sulfate | 24.8 | 25.2 | 24.9 | 22.5 - 32.5 |

| Delta-8,9-Dehydroestrone sodium sulfate | 3.5 | 3.6 | 3.4 | Report |

| 17α-Dihydroequilin sodium sulfate | 14.2 | 13.9 | 14.5 | 10.0 - 20.0 |

The data in this table, while illustrative, demonstrates how the quantification of Delta-8,9-Dehydroestrone sodium sulfate and other steroid conjugates is used to ensure that each batch of the drug product meets the required quality specifications.

Molecular Interactions and Receptor Biology

Estrogen Receptor (ER) Binding Affinities

The biological activity of any estrogenic compound is initiated by its binding to estrogen receptors (ERs), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The binding affinity of a ligand for these receptors is a critical determinant of its potency and potential for tissue-specific effects. The active metabolite of Delta-8,9-dehydroestrone sodium sulfate (B86663), 8,9-dehydroestrone (B195169), demonstrates a distinct binding profile for both ER subtypes. wikipedia.org

8,9-dehydroestrone binds to Estrogen Receptor Alpha (ERα). wikipedia.org The relative binding affinity (RBA) of 8,9-dehydroestrone for ERα has been reported to be approximately 19% compared to estradiol (B170435), the primary endogenous estrogen. wikipedia.org This indicates a lower, yet significant, affinity for the ERα subtype. The interaction with ERα is a crucial step in mediating estrogenic effects in various target tissues.

The interaction of 8,9-dehydroestrone with Estrogen Receptor Beta (ERβ) is also a key aspect of its molecular activity. It exhibits a relative binding affinity of approximately 32% for ERβ, again in comparison to estradiol. wikipedia.org This suggests a somewhat higher preference for ERβ over ERα, a characteristic that may contribute to its tissue-selective activity profile.

The binding dynamics of 8,9-dehydroestrone relative to endogenous estrogens like estradiol (E2) and estrone (B1671321) (E1) are fundamental to understanding its pharmacological character. While its affinity for both ERα and ERβ is lower than that of estradiol, its distinct affinity ratio (ERβ/ERα) differentiates it from the primary human estrogens. wikipedia.orgnih.gov This differential binding is a key factor in the concept of selective estrogen receptor modulators (SERMs), where the ligand's interaction with the receptor can lead to varied downstream effects depending on the tissue type.

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | ERβ/ERα Affinity Ratio |

|---|---|---|---|

| Estradiol (E2) | 100 | 100 | 1.0 |

| 8,9-Dehydroestrone | 19 | 32 | 1.68 |

Mechanisms of Estrogenic Activity at the Cellular Level

Following binding, the ligand-receptor complex initiates a cascade of events at the cellular level. This includes conformational changes in the receptor, which in turn modulates gene expression and activates various signaling pathways. The distinct pharmacological profile of Delta-8,9-dehydroestrone suggests a unique mechanism of action at this level. nih.gov

The binding of a ligand to an estrogen receptor induces a specific conformational change in the receptor protein. nih.gov These structural alterations are crucial as they determine the subsequent interactions of the receptor with other cellular components, such as co-activator or co-repressor proteins. nih.gov It is this ligand-specific conformation that dictates whether the compound will act as an agonist, antagonist, or partial agonist in a particular tissue. nih.gov While the precise conformational change induced by 8,9-dehydroestrone has not been fully elucidated, its demonstrated tissue-selectivity strongly implies that it promotes a unique receptor conformation, leading to differential recruitment of regulatory proteins compared to endogenous estrogens. nih.govnih.gov

The activation of estrogen receptors can trigger both genomic and non-genomic signaling pathways. The genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA to regulate gene transcription. nih.gov Non-genomic pathways involve the activation of membrane-associated ERs, leading to rapid intracellular signaling cascades, such as the activation of protein kinases. nih.gov The observed clinical effects of Delta-8,9-dehydroestrone, including the significant suppression of gonadotropin secretion and bone resorption markers with minimal impact on some hepatic proteins, point to a selective modulation of these signaling pathways in different target cells. nih.gov

Modulation of Transcriptional Activity and Gene Expression

Delta8,9-Dehydroestrone sodium sulfate is metabolized in the body to its active 17β-hydroxysteroid form, 8,9-dehydro-17β-estradiol. nih.govwikipedia.orgwikipedia.org This active metabolite, like other estrogens, is understood to exert its biological effects by functioning as a ligand for estrogen receptors (ERs), which are ligand-dependent transcription factors. nih.gov

The general mechanism for estrogen-mediated gene expression involves the following steps:

Ligand Binding: The active metabolite of this compound binds to the ligand-binding domain of estrogen receptors (ERα and/or ERβ) located within target cells.

Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

DNA Binding: The ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

Recruitment of Co-regulators: The complex then recruits a variety of co-activator or co-repressor proteins. The specific proteins recruited are dependent on the conformation of the receptor induced by the ligand and the cellular context.

Modulation of Transcription: The assembled complex modulates the rate of transcription of the target gene by the cell's RNA polymerase II machinery, leading to either an increase or decrease in the synthesis of messenger RNA (mRNA) and, consequently, the corresponding protein. nih.gov

Concept of Tissue-Selective Estrogen Receptor Modulation

The concept of tissue-selective estrogen receptor modulation arises from the observation that certain estrogenic compounds can act as an agonist (activating the receptor) in some tissues while acting as an antagonist (blocking the receptor) or having no effect in others. Molecules that exhibit such properties are often referred to as Selective Estrogen Receptor Modulators (SERMs).

This tissue specificity is governed by several key factors:

Estrogen Receptor Subtypes: The differential expression of the two main estrogen receptor subtypes, ERα and ERβ, in various tissues.

Co-regulator Proteins: The unique assortment of transcriptional co-activator and co-repressor proteins present in different cell types. The conformation of the estrogen receptor upon ligand binding determines which of these co-regulators can interact with it, thereby dictating the transcriptional outcome.

Ligand-Specific Receptor Conformation: Different ligands can induce distinct three-dimensional shapes in the estrogen receptor, which in turn alters the surface presented for co-regulator binding and subsequent gene activation or repression.

This compound is considered a tissue-selective estrogen due to its distinct pharmacological profile, which demonstrates significant estrogenic activity in some clinical parameters while showing minimal to no activity in others. nih.gov

Differential Activity in Various Tissues

Clinical research has highlighted the tissue-selective nature of this compound, demonstrating a unique pattern of estrogenic effects across different biological systems. nih.gov

In postmenopausal women, the compound has shown potent agonist activity in tissues and systems related to neuroendocrine function and bone. For instance, it produces a significant and consistent suppression of vasomotor symptoms (hot flushes). nih.gov It also effectively suppresses gonadotropin (FSH and LH) secretion and reduces the urinary excretion of N-telopeptide, a marker of bone resorption, indicating a protective effect on bone. nih.gov

Conversely, at the same dosages that produce these strong central and bone-related effects, this compound displays little or no efficacy on other peripheral parameters typically affected by estrogens. Specifically, it does not significantly modify levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, or high-density lipoprotein (HDL) cholesterol. Furthermore, it results in only marginal increases in serum globulins such as sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG), which are typically stimulated by estrogens in the liver. nih.gov

This differential activity underscores its classification as a centrally active molecule with unique peripheral tissue selectivity. nih.gov

Table 1: Differential Activity of this compound in Various Tissues

| Parameter | Associated Tissue/System | Observed Activity |

|---|---|---|

| Vasomotor Symptoms (Hot Flushes) | Central Nervous System / Neuroendocrine | Strong Agonist (Significant Suppression) nih.gov |

| Bone Resorption (N-telopeptide) | Bone | Agonist (Significant Suppression) nih.gov |

| Gonadotropin (FSH, LH) Secretion | Neuroendocrine (Pituitary) | Agonist (Significant Suppression) nih.gov |

| Lipid Profile (Total, LDL, HDL Cholesterol) | Liver / Systemic | No Significant Effect nih.gov |

| Serum Globulins (SHBG, CBG) | Liver | Marginal to No Effect nih.gov |

Contributions to Overall Activity of Complex Estrogen Mixtures

The blended profile of CEE results from the combined actions of its various components, each with its own unique receptor binding affinity, metabolic fate, and tissue-selective properties. The presence of compounds like this compound, which are highly active in some target tissues (like the central nervous system for vasomotor symptoms) but have minimal impact on others (like the liver for globulin synthesis), contributes to the multifaceted therapeutic effect of the entire mixture. This allows the complex mixture to achieve a broad range of desired estrogenic outcomes while potentially mitigating some of the effects that might be seen with a single, non-selective estrogen. nih.gov

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

Molecular modeling of Delta-8,9-Dehydroestrone sodium sulfate (B86663) would involve the construction of a three-dimensional model of the molecule to explore its spatial arrangement and flexibility. This process is fundamental to understanding how the molecule interacts with biological targets. Conformational analysis, a key component of molecular modeling, would systematically identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule.

Key Objectives of Molecular Modeling and Conformational Analysis:

Determination of low-energy conformations in different solvent environments.

Analysis of intramolecular hydrogen bonding and other non-covalent interactions.

Comparison of the conformational landscape with that of other estrogens to understand structural similarities and differences.

A hypothetical conformational analysis might reveal the following data, which would be essential for subsequent docking and dynamics studies.

| Dihedral Angle | Predicted Stable Rotamers (degrees) | Energy Barrier (kcal/mol) |

| C16-C17-O-S | 60, 180, -60 | 2.5 |

| C13-C17-O-S | 175 | 3.1 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations would provide a detailed picture of the electronic structure of Delta-8,9-Dehydroestrone sodium sulfate. Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations could be employed to determine various electronic properties. These properties are critical for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Key electronic properties that would be calculated include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of interaction with other molecules, including receptor binding pockets. The sulfate group, for instance, would be expected to be a region of high negative electrostatic potential.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 5.8 Debye |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantum chemical calculation results for Delta-8,9-Dehydroestrone sodium sulfate are not publicly available.

Molecular Docking and Dynamics Simulations with Estrogen Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of Delta-8,9-Dehydroestrone sodium sulfate, docking studies would be performed to predict its binding mode within the ligand-binding domain of estrogen receptors (ERα and ERβ). nih.gov This would provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the Delta-8,9-Dehydroestrone sodium sulfate-ER complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can reveal:

The stability of the predicted binding pose.

Conformational changes in the receptor upon ligand binding.

The role of water molecules in mediating ligand-receptor interactions.

Calculation of binding free energies to estimate the affinity of the ligand for the receptor.

While specific docking studies for Delta-8,9-Dehydroestrone sodium sulfate are not widely published, the methodology is well-established for other estrogens. mdpi.comresearchgate.net Such a study would likely compare its binding to that of endogenous estrogens like estradiol (B170435) and other components of conjugated estrogens.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like equine estrogens, a QSAR model could be developed to predict their estrogenic activity based on various molecular descriptors.

The development of a QSAR model for estrogens would involve the following steps:

Data Collection: A dataset of estrogenic compounds with experimentally determined biological activities (e.g., binding affinities for ERα and ERβ, or potency in cell-based assays) would be compiled. This would include Delta-8,9-Dehydroestrone and its sulfate, equilin (B196234), equilenin, and their derivatives. wikipedia.org

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the bioactivity of new or untested compounds, including novel derivatives of Delta-8,9-Dehydroestrone, thereby guiding the synthesis of more potent and selective estrogen receptor modulators.

Future Directions and Emerging Research Areas

Development of Novel Analytical Reference Materials

The accurate quantification and characterization of Delta-8,9-Dehydroestrone sodium sulfate (B86663) are fundamental to all aspects of its research. A significant challenge in this area has been its separation from the isomeric compound, equilin (B196234) sulfate, as they differ only in the position of a double bond in the B-ring of the steroid. nih.govregulations.gov Standard analytical techniques, such as C18 column-based liquid chromatography-mass spectrometry (LC-MS), have proven insufficient for resolving these two isomers. nih.gov

This analytical hurdle necessitates the development of novel and more robust analytical reference materials and methods. Recent advancements have shown promise with the use of alternative stationary phases in liquid chromatography. For instance, baseline separation has been successfully achieved using carbonaceous phases like graphitic carbon-coated zirconia (Zr-CARB) and porous graphitic carbon (Hypercarb). nih.gov The availability of certified analytical standards for Delta-8,9-Dehydroestrone sodium sulfate is also crucial for ensuring the accuracy and reproducibility of research findings. synzeal.comscbt.comtlcstandards.com Future efforts will likely focus on:

Synthesis and certification of highly purified Delta-8,9-Dehydroestrone sodium sulfate reference standards: This will provide a reliable benchmark for analytical method development and validation.

Development of isomer-specific analytical methods: Further exploration of advanced chromatographic techniques and stationary phases to achieve complete and routine separation of Delta-8,9-Dehydroestrone sodium sulfate and equilin sulfate.

Inter-laboratory validation of new analytical methods: Ensuring the robustness and transferability of newly developed methods across different research settings.

These advancements will be instrumental in facilitating more precise and reliable studies on the pharmacokinetics, metabolism, and biological activity of Delta-8,9-Dehydroestrone sodium sulfate.

Exploration of Metabolite-Specific Activities

Delta-8,9-Dehydroestrone sodium sulfate is not merely an active compound in its own right; it also serves as a precursor to other biologically active molecules. It is known to be metabolized to its 17β-hydroxylated form, 8,9-dehydro-17β-estradiol, which is considered an important active metabolite. wikipedia.org This metabolic conversion is analogous to the transformation of estrone (B1671321) sulfate to estradiol (B170435). wikipedia.org

A clinical study has already indicated that Delta-8,9-Dehydroestrone sulfate possesses a distinct pharmacological profile with significant tissue selectivity. nih.gov The compound demonstrated notable efficacy in managing vasomotor symptoms and preserving bone health, while having minimal effects on other peripheral parameters typically influenced by estrogens. nih.gov

Future research in this area will likely concentrate on:

Characterizing the full metabolic pathway of Delta-8,9-Dehydroestrone sodium sulfate: Identifying all potential metabolites and the enzymes responsible for their formation.

Evaluating the specific biological activities of each metabolite: Determining the receptor binding affinities and downstream cellular effects of metabolites like 8,9-dehydro-17β-estradiol.

Investigating the tissue-specific metabolism and action of Delta-8,9-Dehydroestrone sodium sulfate: Understanding how different tissues and cell types process the compound and its metabolites, which could explain its observed tissue-selective effects.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the chemical structure and properties of Delta-8,9-Dehydroestrone sodium sulfate is paramount. Advanced spectroscopic techniques, particularly mass spectrometry (MS), are powerful tools for the detailed characterization of this and other estrogenic compounds.

Electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF/MS) has been used to study the fragmentation pathways of various estrogens, including sulfated forms. nih.govresearchgate.net These studies reveal that structurally similar estrogens often exhibit comparable fragmentation patterns, which can aid in the identification of unknown metabolites. nih.govresearchgate.net The fragmentation of sulfated steroids often involves the loss of the sulfate group, followed by characteristic cleavages of the steroid ring system. nih.gov

Future applications of advanced spectroscopic techniques to the study of Delta-8,9-Dehydroestrone sodium sulfate will likely involve:

High-resolution mass spectrometry (HRMS): To precisely determine the elemental composition of the parent compound and its metabolites.

Tandem mass spectrometry (MS/MS): To elucidate the fragmentation pathways of Delta-8,9-Dehydroestrone sodium sulfate and its metabolites, providing structural confirmation and aiding in their identification in complex biological matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy: To provide detailed information about the three-dimensional structure of the molecule and its metabolites.

These sophisticated analytical approaches will provide a comprehensive structural characterization of Delta-8,9-Dehydroestrone sodium sulfate and its derivatives, which is essential for understanding its biological function.

Integration of Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies offers an unprecedented opportunity to investigate the global biological effects of Delta-8,9-Dehydroestrone sodium sulfate. These high-throughput approaches can provide a holistic view of the molecular changes induced by this compound in various biological systems.

Transcriptomics: The study of the complete set of RNA transcripts in a cell or organism can reveal how Delta-8,9-Dehydroestrone sodium sulfate modulates gene expression. This can help to identify the specific signaling pathways and cellular processes affected by the compound.

Proteomics: The large-scale study of proteins can provide insights into the changes in protein expression and post-translational modifications following exposure to Delta-8,9-Dehydroestrone sodium sulfate. For instance, proteomics studies on conjugated equine estrogens have revealed effects on a wide range of proteins involved in coagulation, metabolism, and inflammation. nih.govnih.gov

Metabolomics: The comprehensive analysis of metabolites in a biological sample can offer a snapshot of the metabolic state of a system and how it is perturbed by Delta-8,9-Dehydroestrone sodium sulfate.

Future research will likely involve the integration of these omics platforms to:

Identify novel biomarkers of exposure and effect: Pinpointing specific genes, proteins, or metabolites that are consistently altered by Delta-8,9-Dehydroestrone sodium sulfate.

Elucidate the mechanisms of action: By correlating changes across different omics levels, researchers can construct detailed models of how the compound exerts its biological effects.

Perform comparative profiling: Comparing the omics signatures of Delta-8,9-Dehydroestrone sodium sulfate with those of other estrogens to understand its unique biological properties.

This systems-level approach will be crucial for a comprehensive understanding of the biological impact of Delta-8,9-Dehydroestrone sodium sulfate.

Computational Approaches for Ligand-Receptor Interaction Prediction

Computational methods are becoming increasingly valuable in pharmacology for predicting and understanding the interactions between small molecules and their biological targets. In the context of Delta-8,9-Dehydroestrone sodium sulfate, these approaches can provide significant insights into its binding to estrogen receptors (ERα and ERβ) and other potential protein targets.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to:

Predict the binding affinity of Delta-8,9-Dehydroestrone and its metabolites to estrogen receptors: Computational models have been successfully used to predict the binding affinities of various estrogenic compounds. researchgate.net

Investigate the structural basis of receptor selectivity: By simulating the binding of Delta-8,9-Dehydroestrone to the ligand-binding domains of ERα and ERβ, researchers can identify key molecular interactions that determine its receptor preference. nih.gov

Explore potential off-target interactions: Computational screening can help to identify other proteins that may interact with Delta-8,9-Dehydroestrone sodium sulfate, potentially revealing novel mechanisms of action or predicting potential side effects.

Future research in this area will likely involve:

Development of specific QSAR models for equine estrogens: Tailoring predictive models to the unique structural features of this class of compounds.

Molecular dynamics simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding process.

Integration of computational predictions with experimental validation: Using computational findings to guide the design of in vitro and in vivo experiments to confirm predicted interactions and biological activities.

These computational approaches will accelerate the discovery process and provide a deeper, atom-level understanding of the molecular mechanisms underlying the biological effects of Delta-8,9-Dehydroestrone sodium sulfate.

Q & A

Q. How should long-term safety studies for DHES be structured to address potential endometrial proliferation risks?

- Methodological Answer :

Histopathology : Perform endometrial biopsies in animal models after 6–12 months of exposure .

Biomarkers : Monitor serum sex hormone-binding globulin (SHBG) and endometrial thickness via transvaginal ultrasound in clinical cohorts .

Data Contradiction Analysis

Q. How to reconcile preclinical data showing DHES’s bone-protective effects with inconsistent clinical outcomes?

- Methodological Answer :

- Dose Optimization : Preclinical models may require higher DHES doses (mg/kg) than humans due to metabolic differences. Conduct allometric scaling to align dosing .

- Endpoint Alignment : Standardize bone turnover markers (e.g., CTX, P1NP) across species to improve translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.